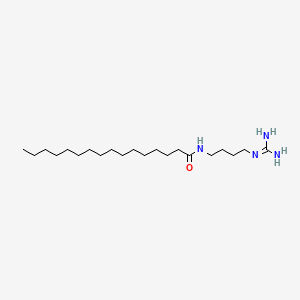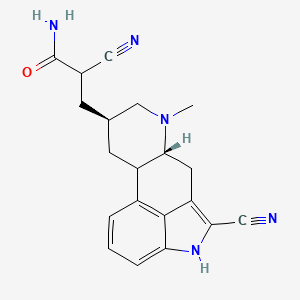
Phosphonochloridic acid, ethyl-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonochloridic acid, ethyl-, 1-methylethyl ester is an organic phosphorus compound. It is known for its use in various chemical reactions and industrial applications. This compound is characterized by its molecular formula C4H10ClO2P and a molecular weight of 156.55 g/mol . It is a colorless liquid with a pungent odor and is stable under normal conditions but decomposes at high temperatures .
Méthodes De Préparation
Phosphonochloridic acid, ethyl-, 1-methylethyl ester can be synthesized through the reaction of ethyl phosphonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as a chlorinating agent . The general reaction scheme is as follows:
C2H5PO(OH)2+SOCl2→C2H5POCl2+SO2+HCl
In industrial settings, this compound is produced in large quantities using similar methods but with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Phosphonochloridic acid, ethyl-, 1-methylethyl ester undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form corresponding esters and amides.
Hydrolysis: In the presence of water, it hydrolyzes to form ethyl phosphonic acid and hydrochloric acid.
Oxidation and Reduction: It can be oxidized to form phosphonic acids or reduced to form phosphines under specific conditions.
Common reagents used in these reactions include alcohols, amines, water, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphonochloridic acid, ethyl-, 1-methylethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and amides.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: It is utilized in the manufacture of agrochemicals, flame retardants, and plasticizers.
Mécanisme D'action
The mechanism of action of phosphonochloridic acid, ethyl-, 1-methylethyl ester involves its reactivity with nucleophiles. The compound’s phosphorus atom is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved . The molecular targets and pathways are primarily related to its role as a reagent in chemical synthesis .
Comparaison Avec Des Composés Similaires
Phosphonochloridic acid, ethyl-, 1-methylethyl ester can be compared with other similar compounds such as:
Phosphonochloridic acid, methyl-, ethyl ester: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Diethyl chlorophosphate: Another phosphorus compound used in similar applications but with different physical and chemical properties.
The uniqueness of this compound lies in its specific reactivity and the types of derivatives it can form, making it valuable in various fields of research and industry .
Propriétés
Numéro CAS |
28829-95-0 |
|---|---|
Formule moléculaire |
C5H12ClO2P |
Poids moléculaire |
170.57 g/mol |
Nom IUPAC |
2-[chloro(ethyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C5H12ClO2P/c1-4-9(6,7)8-5(2)3/h5H,4H2,1-3H3 |
Clé InChI |
DEMOFDHAHKVQGA-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(OC(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


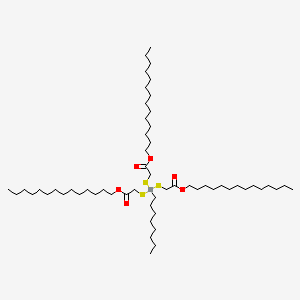
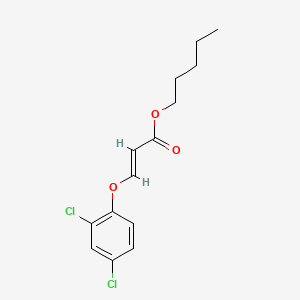
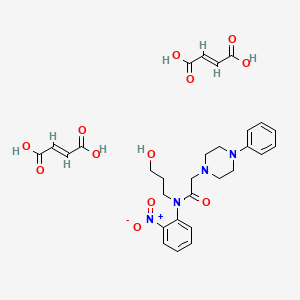


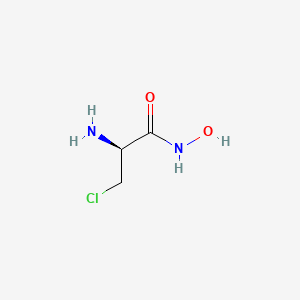
![(Z)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-(2-methoxyethyl)piperazine](/img/structure/B15183676.png)
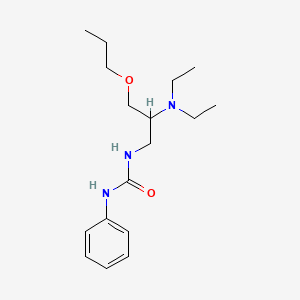

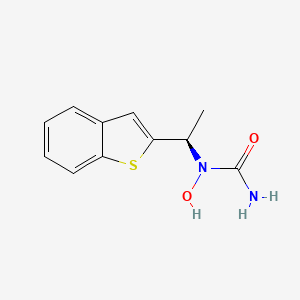
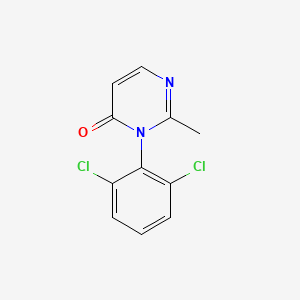
![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)
